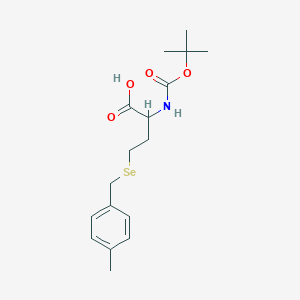
Boc-HomoSec(pMeBzl)-OH
Übersicht
Beschreibung
Boc-HomoSec(pMeBzl)-OH: is a synthetic amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a homoserine backbone, and a para-methylbenzyl (pMeBzl) side chain. This compound is often used in peptide synthesis and other biochemical applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-HomoSec(pMeBzl)-OH typically involves the following steps:
Homoserine Derivation: : Homoserine is first synthesized or isolated from natural sources.
Protection: : The amino group of homoserine is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (TEA) to form Boc-HomoSer-OH .
Side Chain Modification: : The hydroxyl group of homoserine is then modified by reacting with para-methylbenzyl chloride (pMeBzl-Cl) in the presence of a base like sodium hydride (NaH) to yield This compound .
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using reactors and controlled environments to ensure purity and yield. The process involves continuous monitoring of reaction conditions such as temperature, pH, and reaction time to optimize the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-HomoSec(pMeBzl)-OH: can undergo various chemical reactions, including:
Deprotection: : Removal of the Boc group using trifluoroacetic acid (TFA) to expose the free amino group.
Peptide Bond Formation: : Reacts with activated esters or acid chlorides to form peptide bonds in peptide synthesis.
Substitution Reactions: : The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Deprotection: : TFA, dichloromethane (DCM) as solvent.
Peptide Bond Formation: : EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-Hydroxybenzotriazole), DMF (Dimethylformamide) as solvent.
Substitution Reactions: : Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Deprotection: : Free amino acid derivative.
Peptide Bond Formation: : Peptides and proteins.
Substitution Reactions: : Derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Boc-HomoSec(pMeBzl)-OH: is widely used in scientific research due to its versatility:
Peptide Synthesis: : It serves as a building block in the synthesis of peptides and proteins.
Biochemistry: : Used in studying enzyme mechanisms and protein interactions.
Medicine: : Potential use in drug design and development.
Industry: : Employed in the production of bioactive compounds and pharmaceuticals.
Wirkmechanismus
The mechanism by which Boc-HomoSec(pMeBzl)-OH exerts its effects involves its role as a protected amino acid. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Once deprotected, the free amino group can participate in peptide bond formation and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Boc-HomoSec(pMeBzl)-OH: is similar to other Boc-protected amino acids, but its unique pMeBzl side chain sets it apart. Similar compounds include:
Boc-Lysine: : Boc-protected lysine with an epsilon-amino group.
Boc-Glutamic Acid: : Boc-protected glutamic acid with a carboxyl group.
Boc-Aspartic Acid: : Boc-protected aspartic acid with a carboxyl group.
These compounds share the Boc protection but differ in their side chains and functional groups, leading to different applications and reactivity profiles.
Eigenschaften
IUPAC Name |
4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4Se/c1-12-5-7-13(8-6-12)11-23-10-9-14(15(19)20)18-16(21)22-17(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTSPTQWQDAMOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















